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Compound of Interest

Compound Name: 1-Hexadecen-3-one

Cat. No.: B15471188 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-
Hexadecen-3-one, an unsaturated ketone. Due to the limited availability of direct experimental

spectra for this specific compound, this guide presents predicted values based on established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS), drawing comparisons with structurally analogous compounds. This

document also outlines generalized experimental protocols for obtaining such spectra.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Hexadecen-3-one.

These predictions are derived from spectral data of similar long-chain unsaturated ketones and

foundational spectroscopic theory.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-
Hexadecen-3-one
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~6.80 dd 1H H-2

~6.15 dd 1H H-1 (trans to H-2)

~5.90 dd 1H H-1 (cis to H-2)

~2.55 t 2H H-4

~1.55 quint 2H H-5

~1.25 m 20H H-6 to H-15

~0.88 t 3H H-16

dd = doublet of doublets, t = triplet, quint = quintet, m = multiplet

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-
Hexadecen-3-one
(Solvent: CDCl₃)

Chemical Shift (δ) (ppm) Assignment

~200.5 C-3 (C=O)

~136.0 C-2 (=CH)

~128.0 C-1 (=CH₂)

~40.5 C-4

~31.9 C-14

~29.6 C-6 to C-13 (multiple peaks)

~29.3 C-5

~22.7 C-15

~14.1 C-16
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Table 3: Predicted Infrared (IR) Spectroscopy Data for 1-
Hexadecen-3-one

Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3080 Medium =C-H Stretch (vinyl)

2925, 2855 Strong C-H Stretch (alkane)

~1685 Strong
C=O Stretch (α,β-unsaturated

ketone)[1]

~1630 Medium C=C Stretch (alkene)

~1465 Medium C-H Bend (alkane)

~990, ~910 Medium =C-H Bend (vinyl out-of-plane)

Table 4: Predicted Key Fragments in Mass Spectrometry
(Electron Ionization)

m/z Proposed Fragment

238 [M]⁺ (Molecular Ion)

195 [M - C₃H₇]⁺

113 [M - C₉H₁₉]⁺

99 [C₆H₁₁O]⁺

85 [C₅H₉O]⁺

71 [C₄H₇O]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Experimental Protocols
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The following are generalized protocols for the spectroscopic analysis of a liquid organic

compound such as 1-Hexadecen-3-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 1-Hexadecen-3-one in about 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should contain a

reference standard, typically tetramethylsilane (TMS).

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Place the NMR tube in the spectrometer. Acquire ¹H and ¹³C NMR spectra.

For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to

singlets for each unique carbon.[2] Other experiments like DEPT (Distortionless

Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂,

and CH₃ groups.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 1-Hexadecen-3-one, a thin film is prepared.

Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[3] Gently press

the plates together to form a thin, uniform film.

Instrumentation: Mount the salt plates in the sample holder of an FTIR spectrometer.

Data Acquisition: Record a background spectrum of the clean, empty salt plates. Then, run

the spectrum of the sample. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a gas chromatograph (GC-MS). For direct infusion, a dilute solution of the

sample in a volatile organic solvent (e.g., methanol or acetonitrile) is prepared.

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample

molecules are bombarded with high-energy electrons, causing ionization and fragmentation.

[4]
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Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

Visualizations
The following diagram illustrates a typical workflow for the spectroscopic identification of an

unknown organic compound.
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. orgchemboulder.com [orgchemboulder.com]

2. chem.libretexts.org [chem.libretexts.org]

3. homework.study.com [homework.study.com]

4. chem.libretexts.org [chem.libretexts.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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